molecular formula C20H19N3O3S B2597736 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1286722-27-7

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2597736
CAS No.: 1286722-27-7
M. Wt: 381.45
InChI Key: RMCQWTHQUZKYRU-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a benzo[d]oxazole core substituted with pyrrole and thiophene moieties. The benzo[d]oxazole group is a bicyclic heterocycle with electron-withdrawing properties, often associated with enhanced hydrogen-bonding capabilities and bioactivity in medicinal chemistry. The compound’s dual substitution with 1-methylpyrrole and thiophen-2-ylmethyl groups introduces steric bulk and electron-rich aromatic systems, which may influence solubility, pharmacokinetics, and receptor interactions.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-21-10-4-6-15(21)12-22(13-16-7-5-11-27-16)19(24)14-23-17-8-2-3-9-18(17)26-20(23)25/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQWTHQUZKYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrole Moiety: Starting with a suitable precursor such as 1-methylpyrrole, the pyrrole ring can be functionalized through alkylation reactions.

    Synthesis of the Oxazolone Ring: The oxazolone ring can be synthesized via cyclization reactions involving appropriate amino acids or their derivatives.

    Coupling Reactions: The pyrrole and oxazolone intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced through further functionalization and coupling reactions, ensuring the correct positioning of the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolone ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced oxazolone rings.

    Substituted Derivatives: Products with various substituents on the pyrrole and thiophene rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: Can be incorporated into polymers to modify their properties.

    Electronics: Potential use in the development of organic electronic devices due to its conjugated system.

Mechanism of Action

The mechanism by which N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The compound’s multiple functional groups allow it to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound Benzo[d]oxazole 1-Methylpyrrole, thiophen-2-ylmethyl Acetamide, oxazole, thiophene ~441.5 (calculated) Potential ligand/bioactive agent N/A
PBPA () Benzo[d]oxazole Pyridylmethyl, phenyl, methyl groups Acetamide, pyridine, nitro groups ~463.5 (estimated) TSPO ligand, SPECT imaging agent
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide Thiazole, dichlorophenyl Thiazole, Cl substituents 287.16 Structural penicillin analog
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () Triazole-linked acetamide Naphthalene, phenyl Triazole, naphthyloxy 404.14 (6a) Synthetic intermediate
N-[(2-Oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide () Benzopyran Phenethylamide Coumarin, amide ~325.3 (estimated) Supramolecular assembly component

Functional Group Impact on Properties

Benzo[d]oxazole vs. Benzopyran ()

  • Benzopyran Derivatives : The coumarin-like benzopyran system offers extended π-conjugation and fluorescence properties but lacks the oxazole’s hydrogen-bonding versatility .

Thiophene vs. Pyridine (PBPA, )

  • PBPA : Pyridine’s nitrogen enables metal coordination (e.g., in SPECT imaging), but its basicity may reduce bioavailability compared to thiophene .

Pyrrole vs. Triazole ()

  • Target Compound : The 1-methylpyrrole group contributes steric hindrance and moderate electron-donating effects.
  • Triazole Derivatives : Triazoles (e.g., ) exhibit strong hydrogen-bonding and click chemistry utility but may introduce metabolic instability .

Research Findings and Implications

  • Crystal Packing : Unlike thiazole-acetamides (), which form N–H⋯N hydrogen-bonded chains, the target compound’s bulkier substituents may disrupt crystalline order, affecting solubility .
  • Bioactivity Potential: Structural parallels to TSPO ligands () suggest utility in neurological imaging, though thiophene’s metabolic susceptibility could necessitate derivatization for stability .

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that incorporates a pyrrole ring, an oxobenzoxazole moiety, and a thiophene derivative. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly in drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, with a molecular weight of 325.4 g/mol. The compound's structure features multiple functional groups that may interact with various biological targets, influencing its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, compounds containing pyrrole and thiophene rings have shown promising results in inhibiting cancer cell proliferation.

Compound NameStructural FeaturesBiological Activity
1-Methylindole AcetamideIndole instead of pyrroleAntiproliferative against cancer cells
5-Methylbenzothiazole AcetamideBenzothiazole instead of oxobenzoxazoleAntimicrobial properties
Thiophene DerivativeSimilar thiophene structurePotential anti-inflammatory effects

The unique combination of the pyrrole and oxobenzoxazole rings in this compound may confer distinct biological activities not observed in other similar compounds, potentially leading to novel therapeutic applications.

HDAC Inhibition

Recent research has explored the design and synthesis of HDAC inhibitors inspired by compounds like N-(3-carboxypropyl)-2-acetylpyrrole. These studies have demonstrated that certain derivatives exhibit significant inhibitory activity against HDAC enzymes, which are critical targets in cancer therapy. For example, a related compound showed an IC50 value of 2.89 ± 0.43 μM against RPMI-8226 cells, indicating potent activity .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways or interaction with key proteins involved in cell cycle regulation and apoptosis. Further studies are needed to elucidate these mechanisms fully.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azide and alkyne precursors. For example, azides (e.g., substituted 2-azido-N-phenylacetamide derivatives) react with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a 3:1 t-BuOH:H₂O solvent system with Cu(OAc)₂ as a catalyst. Purification involves recrystallization using ethanol . Alternative routes may involve coupling reactions between activated carbonyl groups and amines under peptide-like coupling conditions .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
  • ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methylene groups at δ 5.3–5.5 ppm) and carbon assignments .
  • HRMS validates molecular weight with precision (e.g., [M+H]⁺ calculated vs. observed mass error < 0.001 Da) .

Q. How to optimize reaction yields for this compound?

Yield optimization involves:

  • Adjusting stoichiometry (1:1 molar ratio of azide/alkyne).
  • Screening solvents (e.g., t-BuOH:H₂O mixtures improve solubility).
  • Monitoring reaction progress via TLC (hexane:EtOAc 8:2) .

Advanced Research Questions

Q. How to resolve contradictions in spectral or crystallographic data?

Cross-validate using complementary techniques:

  • X-ray crystallography (e.g., SHELXL refinement) provides unambiguous bond lengths/angles and hydrogen-bonding networks .
  • Density Functional Theory (DFT) calculations predict spectral properties (e.g., NMR shifts) to reconcile experimental discrepancies .

Q. What strategies are effective for derivative synthesis to study structure-activity relationships (SAR)?

  • Functionalization : Introduce substituents (e.g., nitro, halogen) via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Click chemistry : Generate triazole or thiazole derivatives using azide-alkyne cycloaddition .
  • Biological screening : Use PASS software or molecular docking (e.g., AutoDock Vina) to predict activity against targets like proteases or kinases .

Q. How to analyze supramolecular interactions in crystal structures?

Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) and π-π stacking. SHELX programs (e.g., SHELXL) refine thermal displacement parameters and occupancy ratios .

Q. What computational methods validate biological activity predictions?

  • Molecular docking : Simulate binding to targets (e.g., immunoproteasome subunits) using PyMOL or Schrödinger Suite .
  • Pharmacophore modeling : Identify critical functional groups (e.g., benzooxazolone) for activity using Discovery Studio .

Methodological Considerations

Q. How to address challenges in purifying hydrophobic derivatives?

Use gradient column chromatography (silica gel, hexane:EtOAc) or reverse-phase HPLC with acetonitrile/water gradients. For crystalline products, slow evaporation from MeOH:acetone (1:1) is effective .

Q. What protocols ensure reproducibility in biological assays?

  • Standardize compound solubility (DMSO stock solutions < 1% v/v).
  • Validate assays with positive controls (e.g., known protease inhibitors for enzymatic studies) .

Q. How to design experiments for studying metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes and NADPH, then quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess isoform-specific interactions .

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